For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of Phenylephrine (B352888) Glucuronide-d3
This technical guide provides a comprehensive overview of the chemical properties, metabolism, and analytical applications of Phenylephrine glucuronide-d3. This stable isotope-labeled compound is a critical tool in pharmacokinetic and metabolic research involving its parent drug, phenylephrine.
Core Chemical Properties
Phenylephrine glucuronide-d3 is the deuterated form of phenylephrine glucuronide, a major metabolite of the widely used decongestant and vasopressor, phenylephrine. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[1][2]
Quantitative Data Summary
The fundamental chemical properties of Phenylephrine glucuronide-d3 and its parent compounds are summarized below for easy comparison.
| Property | Phenylephrine Glucuronide-d3 | Phenylephrine Glucuronide | Phenylephrine |
| Molecular Formula | C₁₅H₁₈D₃NO₈[3] | C₁₅H₂₁NO₈[4][5] | C₉H₁₃NO₂ |
| Molecular Weight | 346.35 g/mol [1][3] | 343.33 g/mol [4][5] | 167.20 g/mol [6] |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino-d3)ethyl]phenoxy]oxane-2-carboxylic acid | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid[4] | 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[6] |
| Synonyms | (R/S)-Phenylephrine-d3 Glucuronide[3][7] | Phenylephrine-D-glucuronide[4] | L-m-Synephrine, Neo-Synephrine |
Metabolic Pathway of Phenylephrine
Phenylephrine undergoes extensive first-pass metabolism, primarily in the liver and intestines. The main metabolic routes are sulfation, oxidative deamination by monoamine oxidase (MAO), and to a lesser extent, glucuronidation.[8] The glucuronidation process involves the conjugation of glucuronic acid to the phenylephrine molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of phenylephrine, facilitating its renal excretion.[9][10]
Metabolic pathways of Phenylephrine.
Experimental Protocols & Analytical Applications
Phenylephrine glucuronide-d3 is primarily utilized as an internal standard for the quantification of phenylephrine and its metabolites in biological matrices such as plasma and urine.[1][2][11] The stable isotope label ensures that its chemical and physical behavior is nearly identical to the endogenous analyte, but its mass is shifted, allowing for clear differentiation in mass spectrometric analysis.[3]
General Experimental Workflow: LC-MS/MS Bioanalysis
A typical workflow for the quantification of phenylephrine and its glucuronide metabolite in a biological sample involves the following steps:
-
Sample Preparation : A known amount of the internal standard, Phenylephrine glucuronide-d3, is spiked into the biological sample (e.g., plasma, urine). This is followed by protein precipitation and/or solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation : The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A suitable column (e.g., C18) is used to separate the analytes from other matrix components.
-
Mass Spectrometric Detection : The eluent from the chromatography system is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte (Phenylephrine glucuronide) and the internal standard (Phenylephrine glucuronide-d3) using Multiple Reaction Monitoring (MRM).
-
Quantification : The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Bioanalytical workflow using an internal standard.
Cited Methodologies
Several analytical methods have been developed for the determination of phenylephrine and its metabolites. These include High-Performance Liquid Chromatography (HPLC), spectrophotometry, and various electrophoretic techniques.[11][12][13] For the specific quantification of phenylephrine and its glucuronide in biological fluids, HPLC coupled with tandem mass spectrometry (MS/MS) is a commonly employed and highly sensitive method.[11] The use of a deuterated internal standard like Phenylephrine glucuronide-d3 is crucial for achieving high accuracy and precision in these assays by correcting for matrix effects and variations during sample processing and analysis.[1][14]
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Phenylephrine-D-glucuronide | C15H21NO8 | CID 71751611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R/S)-Phenylephrine-d3 Glucuronide [chemicalbook.com]
- 8. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phenylephrine - Wikipedia [en.wikipedia.org]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. mjcce.org.mk [mjcce.org.mk]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
